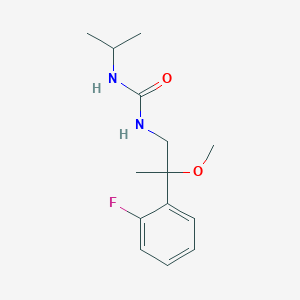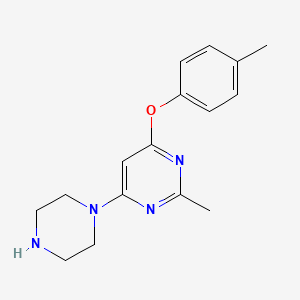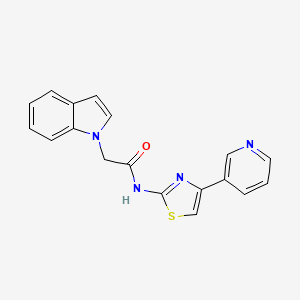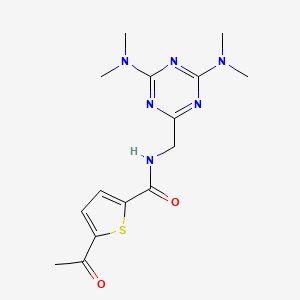
1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound belongs to the class of urea derivatives and has been studied for its therapeutic applications in various diseases.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been reported to exhibit anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It also has anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects by preventing neuronal cell death and reducing oxidative stress.
Mécanisme D'action
The exact mechanism of action of 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea is not fully understood. However, it has been suggested that it exerts its pharmacological effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. It has also been reported to inhibit the activity of certain enzymes such as COX-2 and MMP-9.
Biochemical and Physiological Effects:
1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also inhibits the activity of COX-2, which is an enzyme involved in the production of prostaglandins that promote inflammation. Additionally, it has been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea in lab experiments is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. However, one of the limitations is the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the study of 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea. One of the directions is to investigate its potential therapeutic applications in other diseases such as cardiovascular diseases and metabolic disorders. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to determine the toxicity and pharmacokinetics of this compound to evaluate its safety and efficacy.
Méthodes De Synthèse
The synthesis of 1-(4-Chlorobenzyl)-3-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)urea involves the reaction of 4-(7-methoxybenzofuran-2-yl)thiazol-2-amine with 1-(4-chlorobenzyl)urea in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The resulting product is purified by column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c1-26-16-4-2-3-13-9-17(27-18(13)16)15-11-28-20(23-15)24-19(25)22-10-12-5-7-14(21)8-6-12/h2-9,11H,10H2,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJPRJJWBDLEAGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)NCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2638355.png)

![2-Ethyl-5-methyl-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2638359.png)

![1-ethyl-5-[(2-ethylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2638362.png)



![3-Tert-butylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid](/img/structure/B2638367.png)
![N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide](/img/structure/B2638371.png)

![Tert-butyl 2-(4-chlorophenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2638373.png)

![3-{[4-(3,4-dichlorophenyl)piperazino]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B2638375.png)